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Abstract
JMV 449 acetate is a potent and metabolically stable neurotensin receptor agonist. As a

pseudopeptide analogue of the C-terminal fragment of neurotensin, neurotensin-(8-13), it

exhibits high affinity for neurotensin receptors and demonstrates prolonged physiological

effects. This technical guide provides a comprehensive overview of the discovery, synthesis,

and pharmacological characterization of JMV 449 acetate. It includes detailed experimental

protocols for its synthesis and key biological assays, a summary of its quantitative

pharmacological data, and a visualization of its primary signaling pathway.

Discovery and Pharmacological Profile
JMV 449 was developed as a metabolically stable analogue of neurotensin to overcome the

rapid degradation of the native peptide, thereby enabling more sustained in vivo effects. It is a

pseudopeptide where the peptide bond between the first two lysine residues is replaced by a

reduced methyleneamino group (CH₂NH)[1]. This modification confers resistance to enzymatic

degradation while maintaining high affinity for the neurotensin receptors[1].

The primary biological effects of JMV 449 are mediated through its agonist activity at

neurotensin receptors, particularly the high-affinity neurotensin receptor 1 (NTSR1). These

effects include potent and long-lasting hypothermia and analgesia when administered
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centrally[1]. Furthermore, JMV 449 has been shown to have neuroprotective effects and to

influence pancreatic islet function and appetite control.

Quantitative Pharmacological Data
The following table summarizes the key quantitative data reported for JMV 449.

Parameter Value Assay Reference

IC₅₀ 0.15 nM

Inhibition of [¹²⁵I]-NT

binding to neonatal

mouse brain

homogenates

[2]

EC₅₀ 1.9 nM
Contraction of guinea

pig ileum
[2]

Synthesis of JMV 449 Acetate
The synthesis of JMV 449, with the chemical structure H-Lys-ψ(CH₂NH)Lys-Pro-Tyr-Ile-Leu-

OH, is achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc/tBu chemistry.

The key step is the introduction of the reduced peptide bond isostere. The final product is

typically purified as a trifluoroacetate (TFA) salt and then converted to the acetate salt.

Experimental Protocol: Solid-Phase Synthesis and
Purification
Materials:

Fmoc-Leu-Wang resin

Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-

Lys(Boc)-OH)

Boc-Lys(Fmoc)-CHO (tert-butoxycarbonyl-lysinal)

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)
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Base: DIPEA (N,N-Diisopropylethylamine)

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

Reducing agent: Sodium cyanoborohydride (NaBH₃CN)

Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v) (Trifluoroacetic

acid/Triisopropylsilane/Water)

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

HPLC purification system with a C18 column

HPLC buffers: Buffer A (0.1% TFA in water), Buffer B (0.1% TFA in acetonitrile)

Acetate conversion buffer: 0.1 M Ammonium acetate in water/acetonitrile

Procedure:

Resin Preparation: Swell Fmoc-Leu-Wang resin in DMF for 30 minutes.

Peptide Chain Elongation (SPPS):

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and

repeat for 15 minutes. Wash the resin with DMF (5x) and DCM (3x).

Amino Acid Coupling: Dissolve Fmoc-Ile-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in

DMF. Add DIPEA (6 eq) and pre-activate for 2 minutes. Add the activated amino acid

solution to the resin and shake for 2 hours. Wash with DMF (3x) and DCM (3x).

Repeat the deprotection and coupling steps for Fmoc-Tyr(tBu)-OH and Fmoc-Pro-OH.

Introduction of the Pseudopeptide Bond:

After coupling Fmoc-Pro-OH and subsequent Fmoc deprotection, couple Fmoc-Lys(Boc)-

OH.

Perform Fmoc deprotection to expose the N-terminal amine of the lysine residue.
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Reductive Amination: Swell the resin in 1% acetic acid in DMF. Add Boc-Lys(Fmoc)-CHO

(3 eq) and NaBH₃CN (5 eq). Allow the reaction to proceed for 12 hours. Wash the resin

thoroughly with DMF and DCM.[3]

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal lysine with 20%

piperidine in DMF.

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin

with the cleavage cocktail for 3 hours. Filter the resin and collect the filtrate.

Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Centrifuge to pellet the peptide and decant the ether. Wash the pellet with cold ether twice.

Purification: Purify the crude peptide by reverse-phase HPLC using a gradient of Buffer A

and Buffer B.

Conversion to Acetate Salt: Lyophilize the purified peptide (TFA salt). Redissolve the peptide

in water and purify again by HPLC using a volatile buffer system, such as a gradient of 0.1 M

ammonium acetate in water and acetonitrile. Lyophilize the collected fractions to obtain the

final JMV 449 acetate salt.[4][5]

Experimental Workflow: Synthesis of JMV 449 Acetate

Fmoc-Leu-Wang Resin SPPS Cycles
(Ile, Tyr, Pro, Lys)

1. Swell & Deprotect
2. Couple Amino Acids Reductive Amination
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Introduce
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RP-HPLC Purification
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Salt Exchange to Acetate

(RP-HPLC) JMV 449 Acetate
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Synthesis workflow for JMV 449 acetate.

Biological Assays
In Vitro: Guinea Pig Ileum Contraction Assay
This assay is a classic method to determine the contractile or relaxant activity of a substance

on smooth muscle. Neurotensin and its agonists cause contraction of the guinea pig ileum.

Experimental Protocol:
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Tissue Preparation: A male Hartley guinea pig (250-350 g) is euthanized. A segment of the

ileum is removed and placed in Krebs-Ringer bicarbonate buffer (124 mM NaCl, 5 mM KCl,

1.3 mM MgCl₂, 26 mM NaHCO₃, 1.2 mM KH₂PO₄, 1.8 mM CaCl₂, 10 mM glucose), gassed

with 95% O₂/5% CO₂ at 37°C.[6]

Apparatus Setup: A longitudinal muscle strip is prepared and mounted in an organ bath

containing the buffer. One end of the strip is attached to a fixed point, and the other to an

isometric force transducer connected to a data acquisition system.

Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting

tension of 1 g, with buffer changes every 15 minutes.

Assay:

A cumulative concentration-response curve is generated by adding increasing

concentrations of JMV 449 acetate to the organ bath.

The contractile response is recorded until a plateau is reached.

The EC₅₀ value is calculated from the concentration-response curve.

In Vivo: Mouse Hypothermia and Analgesia (Tail-Flick
Test)
Central administration of neurotensin agonists induces hypothermia and analgesia. The tail-

flick test is a common method to assess the analgesic effect.

Experimental Protocol:

Animals: Male Swiss mice (20-25 g) are used.

Drug Administration: JMV 449 acetate is dissolved in saline and administered

intracerebroventricularly (i.c.v.).

Hypothermia Measurement: Rectal temperature is measured at various time points before

and after injection using a digital thermometer.
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Analgesia (Tail-Flick Test):

The mouse is gently restrained, and its tail is positioned over a radiant heat source of a

tail-flick apparatus.[7][8]

The latency for the mouse to flick its tail away from the heat is recorded. A cut-off time

(e.g., 15-20 seconds) is set to prevent tissue damage.[9]

Baseline latency is measured before drug administration.

Tail-flick latency is measured at different time points after JMV 449 acetate administration.

An increase in tail-flick latency indicates an analgesic effect.

Signaling Pathway
JMV 449 exerts its effects by binding to and activating neurotensin receptors, primarily the Gq-

protein coupled NTSR1.[10][11] This activation initiates a downstream signaling cascade.

Description of the Pathway:

Receptor Binding: JMV 449 binds to the extracellular domain of NTSR1.[12]

G-Protein Activation: This binding induces a conformational change in the receptor, leading

to the activation of the associated heterotrimeric Gq protein. The Gαq subunit exchanges

GDP for GTP and dissociates from the Gβγ subunits.[13]

Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

[10]

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol

(DAG).[13]

Downstream Effects:

IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of

intracellular calcium (Ca²⁺).
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DAG and elevated intracellular Ca²⁺ levels synergistically activate Protein Kinase C

(PKC).

Cellular Response: Activated PKC can then phosphorylate a variety of intracellular proteins,

leading to the activation of downstream signaling pathways such as the MAPK/ERK and NF-

κB pathways, ultimately resulting in the observed physiological effects.[11]

JMV 449/NTSR1 Signaling Pathway Diagram
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Signaling pathway of JMV 449 via the NTSR1 receptor.
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Conclusion
JMV 449 acetate is a valuable research tool for investigating the physiological roles of the

neurotensin system. Its enhanced metabolic stability compared to native neurotensin allows for

more robust and prolonged in vivo studies. The detailed synthetic and analytical protocols

provided in this guide offer a framework for its preparation and characterization, while the

elucidation of its signaling pathway provides a basis for understanding its mechanism of action

at the molecular level. This information is critical for researchers and drug development

professionals exploring the therapeutic potential of neurotensin receptor agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7782081/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7782081/
https://en.wikipedia.org/wiki/Neurotensin_receptor_1
https://en.wikipedia.org/wiki/G_protein-coupled_receptor
https://www.benchchem.com/product/b10825024#discovery-and-synthesis-of-jmv-449-acetate
https://www.benchchem.com/product/b10825024#discovery-and-synthesis-of-jmv-449-acetate
https://www.benchchem.com/product/b10825024#discovery-and-synthesis-of-jmv-449-acetate
https://www.benchchem.com/product/b10825024#discovery-and-synthesis-of-jmv-449-acetate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10825024?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10825024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

